molecular formula C21H23N3O4S2 B2650295 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide CAS No. 865176-47-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide

Katalognummer B2650295
CAS-Nummer: 865176-47-2
Molekulargewicht: 445.55
InChI-Schlüssel: NENDPXUUZZMFBU-LNVKXUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzothiazole ring system attached to a sulfamoyl group and an allyl group. The benzothiazole ring system is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The sulfamoyl group (-SO2NH2) is a functional group consisting of a sulfur atom bonded to an oxygen atom and an amine group. The allyl group is a prop-2-enyl group, which is a type of alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide”, the presence of the benzothiazole ring, the sulfamoyl group, and the allyl group would all contribute to its properties. Unfortunately, specific information on the physical and chemical properties of this compound is not available .

Wissenschaftliche Forschungsanwendungen

Novel Sulfonamide Derivatives and Their Antibacterial Activity

A study conducted by Rafiee Pour et al. (2019) focused on the synthesis of novel sulfonamide derivatives, emphasizing their antibacterial properties. Although the specific compound was not directly mentioned, this research highlights the potential antibacterial applications of sulfonamide derivatives. The synthesized compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, underlining their potential in combating bacterial infections. This approach suggests that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide could be explored for similar applications, given its structural similarities with the studied sulfonamides (Rafiee Pour et al., 2019).

Thiazole and Thiazolidine Derivatives in Antimicrobial Screening

Desai et al. (2013) explored the synthesis and antimicrobial efficacy of thiazole and thiazolidine derivatives, highlighting their potential in treating microbial diseases. These compounds were tested against a variety of bacterial and fungal strains, showcasing their therapeutic possibilities. Given the thiazole component in the structure of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide, this research underscores the compound's potential in antimicrobial applications, aligning with the ongoing search for new and effective antimicrobial agents (Desai et al., 2013).

Carbonic Anhydrase Inhibition by Sulfonamides

Gokcen et al. (2016) investigated the inhibitory effects of novel sulfonamide derivatives on carbonic anhydrase isozymes, highlighting the significant biological relevance of sulfonamides in enzyme inhibition. This research opens up possibilities for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide in similar biological roles, considering its sulfonamide component, which could be pivotal in the development of inhibitors for various enzymes (Gokcen et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Eigenschaften

IUPAC Name

3-butoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-3-5-12-28-16-8-6-7-15(13-16)20(25)23-21-24(11-4-2)18-10-9-17(30(22,26)27)14-19(18)29-21/h4,6-10,13-14H,2-3,5,11-12H2,1H3,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENDPXUUZZMFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.